molecular formula C10H10FNO3 B8472445 Methyl 2-(4-fluorophenyl)acetylcarbamate

Methyl 2-(4-fluorophenyl)acetylcarbamate

Cat. No.: B8472445
M. Wt: 211.19 g/mol
InChI Key: GGIGBFQERVZEQW-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenyl)acetylcarbamate is a synthetic carbamate derivative characterized by a methyl carbamate group linked to a 2-(4-fluorophenyl)acetyl backbone. Carbamates are widely studied for their pesticidal, pharmaceutical, and biochemical applications due to their ability to inhibit enzymes like acetylcholinesterase or act as prodrugs . The incorporation of a fluorine atom at the para position of the phenyl ring enhances electronegativity and may influence metabolic stability, lipophilicity, and target binding .

Properties

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

methyl N-[2-(4-fluorophenyl)acetyl]carbamate

InChI

InChI=1S/C10H10FNO3/c1-15-10(14)12-9(13)6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,13,14)

InChI Key

GGIGBFQERVZEQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(=O)CC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Carbamates

Methyl 2-(4-fluorophenyl)acetylcarbamate shares structural motifs with several carbamate derivatives, differing primarily in substituents and alkyl/aryl groups. Key analogs include:

Compound Name Core Structure Substituents Reference
This compound Methyl carbamate 4-fluorophenylacetyl Target compound
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates Phenyl carbamate 3-chlorophenylamino, 4-chloro
Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate (Fenoxycarb) Ethyl carbamate 4-phenoxyphenoxyethyl
Ethyl α,2-dichloro-5-(4-(difluoromethyl)-...phenyl) carbamate Ethyl carbamate Dichloro, difluoromethylpyrazole

Key Structural Differences :

  • Fluorine vs. Chlorine: The 4-fluorophenyl group in the target compound contrasts with chlorinated analogs (e.g., 3-chlorophenylamino in ), impacting electronegativity and steric effects.
  • Alkyl Chain: Methyl carbamate vs. ethyl carbamate (e.g., fenoxycarb ) alters metabolic stability and hydrophobicity.

Physicochemical Properties and Lipophilicity

Lipophilicity (log k) is critical for bioavailability and membrane permeability. Data from HPLC-derived capacity factors (k) for analogous compounds are summarized below:

Compound Class Substituents Average log k Reference
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates 3-chlorophenylamino, 4-chloro 3.2–3.8
4-Chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl carbamates 3,4-dichlorophenylamino 4.1–4.5
Predicted for this compound 4-fluorophenylacetyl ~2.8–3.1* (Extrapolated)

Fluorine’s lower atomic radius and higher electronegativity compared to chlorine likely reduce lipophilicity, aligning with trends observed in halogen-substituted carbamates . The methyl carbamate group may further decrease log *k relative to ethyl derivatives (e.g., fenoxycarb, log k ~3.5–4.0 ).

A. Enzyme Inhibition
  • Chlorinated phenylcarbamates (e.g., ) show potent acetylcholinesterase inhibition (IC50: 0.8–1.5 µM). The fluorine substitution in the target compound may enhance selectivity due to reduced steric hindrance.
  • Fenoxycarb (ethyl carbamate) acts as an insect growth regulator by mimicking juvenile hormone , a mechanism less likely in methyl carbamates due to shorter alkyl chains.
B. Metabolic Stability
  • Fluorine’s resistance to oxidative metabolism may prolong the half-life of this compound compared to chlorinated analogs, which are prone to dehalogenation .
C. Toxicity Profile
  • Methyl carbamates generally exhibit lower acute toxicity (LD50 >500 mg/kg in rodents) than ethyl derivatives (e.g., fenoxycarb, LD50 ~10,000 mg/kg ), though fluorine’s impact requires further study.

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